An In-depth Technical Guide to 5-Phenyl-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to 5-Phenyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-1,3,4-thiadiazol-2-amine, a versatile heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its significant antimicrobial and anticancer activities. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies to facilitate further investigation and application of this promising molecule.
Core Compound Identification
CAS Number: 2002-03-1
IUPAC Name: 5-phenyl-1,3,4-thiadiazol-2-amine
Synonyms: 2-Amino-5-phenyl-1,3,4-thiadiazole, 5-Phenyl-2-amino-1,3,4-thiadiazole
Physicochemical Properties
The physical and chemical properties of 5-Phenyl-1,3,4-thiadiazol-2-amine are summarized in the tables below, providing essential data for experimental design and compound handling.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃S | [1] |
| Molecular Weight | 177.23 g/mol | [1] |
| Appearance | White to yellow or orange powder/crystal | |
| Melting Point | 223-227 °C | |
| Solubility | Soluble in Dimethylformamide (DMF) |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Spectral Data | ||
| λmax | 267 nm (in H₂SO₄ aq.) | |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ||
| N-H stretching | 3372 | [2] |
| C-H stretching (aromatic) | 3064 | [2] |
| C=N stretching (ring) | 1632 | [2] |
| C=C stretching (aromatic) | 1562-1448 | [2] |
| C-S-C stretching (thiadiazole) | 862 | [2] |
| ¹H NMR Spectroscopy (DMSO-d₆, δ, ppm) | ||
| NH₂ and Ar-H | 7.37–7.51 (m, 5H) | [3] |
| Ar-H | 7.77 (d, J = 7.9 Hz, 2H) | [3] |
| ¹³C NMR Spectroscopy (DMSO-d₆, δ, ppm) | ||
| C-5 | 175.2 | [2] |
| C-2 | 162.2 | [2] |
| Aromatic Carbons | 130.3, 129.2, 126.5 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of 5-Phenyl-1,3,4-thiadiazol-2-amine are provided below.
Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
A common and effective method for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine is through the cyclization of benzoyl thiosemicarbazide.[2]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Ammonium Hydroxide (NH₄OH) solution
-
Chloroform
-
Distilled water
-
Ice
Procedure:
Step 1: Synthesis of Benzoyl Thiosemicarbazide
-
Dissolve thiosemicarbazide (0.015 mol) and methyl benzoate (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
Pour the resulting solution into an ice-water mixture.
-
Collect the solid precipitate by filtration, dry it, and recrystallize from rectified spirit.
Step 2: Cyclization to 5-Phenyl-1,3,4-thiadiazol-2-amine
-
Add the synthesized benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking, keeping the temperature controlled in an ice bath.
-
Heat the mixture to 60-70°C for 5 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Pour the solution over crushed ice.
-
Precipitate the product by adding ammonium hydroxide solution.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any sulfate impurities.
-
Dry the product and recrystallize it from chloroform.
Characterization: The structure of the synthesized compound can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, as detailed in Table 2. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
Antimicrobial Activity Screening
The antimicrobial activity of 5-Phenyl-1,3,4-thiadiazol-2-amine can be evaluated using the agar well diffusion method.[4]
Materials:
-
Synthesized 5-Phenyl-1,3,4-thiadiazol-2-amine
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes, cork borer, and other standard microbiology lab equipment
Procedure:
-
Prepare sterile Nutrient Agar and Sabouraud Dextrose Agar plates.
-
Inoculate the agar plates with the respective microbial cultures (18-hour old bacterial cultures and 72-hour old fungal cultures).
-
Create wells in the agar plates using a sterile cork borer.
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Add a defined volume of the compound solution into the wells.
-
Use DMSO as a negative control and the standard antibiotic/antifungal as a positive control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25°C for 72 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Calculate the percentage of inhibition by comparing the zone of inhibition of the test compound with that of the standard drug.
Biological Activities and Signaling Pathways
5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The presence of the 1,3,4-thiadiazole ring is crucial for this activity, and modifications on the phenyl ring and the amino group can modulate the potency and spectrum of activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.[6][7]
One of the key mechanisms of action is the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade in many cancers.[8] Inhibition of the ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative has been shown to lead to cell cycle arrest at the G0/G1 phase and an increase in the expression of the cyclin-dependent kinase inhibitor p27/Kip1.[8]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 5-Phenyl-1,3,4-thiadiazol-2-amine.
Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial screening via agar well diffusion.
ERK Signaling Pathway Inhibition
Caption: Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
Conclusion
5-Phenyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in the field of medicinal chemistry, possessing a versatile scaffold for the development of new therapeutic agents. Its demonstrated antimicrobial and anticancer activities, coupled with well-defined synthetic routes, make it an attractive starting point for further research and drug development endeavors. This technical guide provides a solid foundation of its properties, synthesis, and biological activities to aid researchers in unlocking the full potential of this valuable molecule.
References
- 1. 5-Phenyl-1,3,4-thiadiazol-2-amine | 2002-03-1 | Benchchem [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
